molecular formula C13H20N2O2S B1384965 3-Azepan-1-yl-4-(methylsulphonyl)aniline CAS No. 1000018-38-1

3-Azepan-1-yl-4-(methylsulphonyl)aniline

Cat. No.: B1384965
CAS No.: 1000018-38-1
M. Wt: 268.38 g/mol
InChI Key: ABWKOIXHQDAFHG-UHFFFAOYSA-N
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Description

3-Azepan-1-yl-4-(methylsulphonyl)aniline is a chemical compound with the molecular formula C13H20N2O2S. It belongs to the aniline family and is characterized by the presence of an azepane ring and a methylsulfonyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline typically involves the reaction of 4-(methylsulfonyl)aniline with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Azepan-1-yl-4-(methylsulphonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-4-(methylsulphonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hexamethyleneinim-1-yl-4-(methylsulphonyl)aniline
  • 3-(Azepan-1-yl)-4-(methylsulfonyl)aniline

Uniqueness

3-Azepan-1-yl-4-(methylsulphonyl)aniline stands out due to its unique combination of an azepane ring and a methylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(azepan-1-yl)-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(14)10-12(13)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWKOIXHQDAFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192169
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-38-1
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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